(1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanamine
Overview
Description
(1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanamine is a compound that features a trifluoromethyl group, a cyclopropylmethyl group, and a pyrazole ring. The trifluoromethyl group is known for its significant role in pharmaceuticals, agrochemicals, and materials due to its unique chemical properties . The cyclopropylmethyl group adds strain and reactivity to the molecule, while the pyrazole ring is a common scaffold in medicinal chemistry.
Mechanism of Action
Target of action
Compounds containing a trifluoromethyl group often play an important role in pharmaceuticals, agrochemicals, and materials .
Mode of action
Without specific information on this compound, it’s hard to determine its exact mode of action. The trifluoromethyl group is known to participate in trifluoromethylation of carbon-centered radical intermediates .
Biochemical pathways
The trifluoromethyl group is known to play an increasingly important role in pharmaceuticals, agrochemicals, and materials .
Biochemical Analysis
Biochemical Properties
(1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with certain enzymes involved in metabolic pathways, potentially inhibiting or activating their functions. The nature of these interactions can vary, with some being covalent and others non-covalent, depending on the specific biomolecule involved .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, altering gene expression, and affecting cellular metabolism. For example, it has been shown to impact the expression of genes involved in cell cycle regulation and apoptosis, leading to changes in cell proliferation and survival .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. Additionally, it may influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhancing metabolic activity or promoting cell survival. At higher doses, it can cause toxic or adverse effects, including cellular damage and apoptosis .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. These interactions can lead to changes in the overall metabolic profile of cells, affecting processes such as glycolysis, the citric acid cycle, and oxidative phosphorylation .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation, determining its overall bioavailability and efficacy .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect its interactions with other biomolecules and its overall biochemical activity .
Preparation Methods
The synthesis of (1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanamine involves several steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Introduction of the trifluoromethyl group: This step often involves radical trifluoromethylation, a process that has seen significant advancements in recent years.
Attachment of the cyclopropylmethyl group: This can be done through cyclopropanation reactions, which are well-documented for their versatility and efficiency.
Industrial production methods would likely involve optimizing these steps for scale, ensuring high yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
(1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanamine can undergo various chemical reactions:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major products from these reactions depend on the specific conditions and reagents used, but they typically involve modifications to the trifluoromethyl and cyclopropylmethyl groups.
Scientific Research Applications
This compound has several applications in scientific research:
Biology: The pyrazole ring is a common motif in bioactive molecules, making this compound useful in the development of new pharmaceuticals.
Medicine: Its unique structure may contribute to the development of drugs with improved efficacy and safety profiles.
Comparison with Similar Compounds
Similar compounds include other trifluoromethylated pyrazoles and cyclopropylmethyl derivatives. For example:
Trifluoromethylpyrazoles: These compounds share the trifluoromethyl group and pyrazole ring but may lack the cyclopropylmethyl group, affecting their reactivity and biological activity.
Cyclopropylmethyl derivatives: These compounds include the cyclopropylmethyl group but may have different core structures, influencing their chemical properties and applications.
The uniqueness of (1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanamine lies in the combination of these functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
[1-(cyclopropylmethyl)-3-(trifluoromethyl)pyrazol-4-yl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12F3N3/c10-9(11,12)8-7(3-13)5-15(14-8)4-6-1-2-6/h5-6H,1-4,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLYZYFFDNGHVSQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C=C(C(=N2)C(F)(F)F)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12F3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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